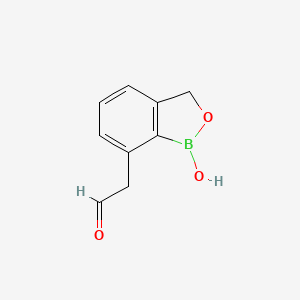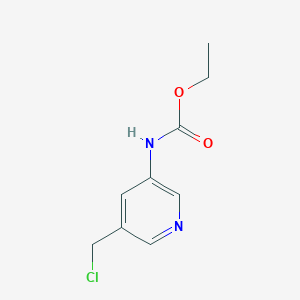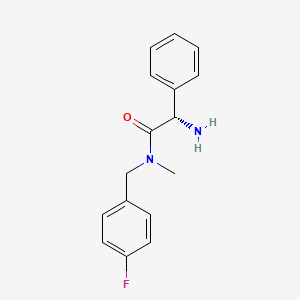![molecular formula C9H10O3S B13136608 5-Methoxy-1,3-dihydrobenzo[c]thiophene2,2-dioxide](/img/structure/B13136608.png)
5-Methoxy-1,3-dihydrobenzo[c]thiophene2,2-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-1,3-dihydrobenzo[c]thiophene2,2-dioxide is a compound belonging to the thiophene family, which is characterized by a five-membered ring containing sulfur. Thiophene derivatives have garnered significant interest due to their diverse biological activities and applications in various fields, including medicinal chemistry and material science .
Preparation Methods
The synthesis of 5-Methoxy-1,3-dihydrobenzo[c]thiophene2,2-dioxide can be achieved through several synthetic routes. Another approach is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent . Industrial production methods often utilize these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-Methoxy-1,3-dihydrobenzo[c]thiophene2,2-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions, such as nitration, sulfonation, and iodination, occur at specific positions on the thiophene ring.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the type of substitution and the reagents used.
Scientific Research Applications
5-Methoxy-1,3-dihydrobenzo[c]thiophene2,2-dioxide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Mechanism of Action
The mechanism of action of 5-Methoxy-1,3-dihydrobenzo[c]thiophene2,2-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system involved.
Comparison with Similar Compounds
5-Methoxy-1,3-dihydrobenzo[c]thiophene2,2-dioxide can be compared with other thiophene derivatives, such as:
5-Amino-1,3-dihydrobenzo[c]thiophene2,2-dioxide: This compound has similar structural features but different functional groups, leading to distinct chemical and biological properties.
5,6-Diamino-1,3-dihydrobenzo[c]thiophene2,2-dioxide: Another related compound with unique reactivity and applications.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological activities.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure and reactivity make it a valuable building block for the synthesis of complex molecules, and its biological activities open up possibilities for medicinal and industrial applications.
Properties
Molecular Formula |
C9H10O3S |
|---|---|
Molecular Weight |
198.24 g/mol |
IUPAC Name |
5-methoxy-1,3-dihydro-2-benzothiophene 2,2-dioxide |
InChI |
InChI=1S/C9H10O3S/c1-12-9-3-2-7-5-13(10,11)6-8(7)4-9/h2-4H,5-6H2,1H3 |
InChI Key |
SJAXRYIXJZPETN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CS(=O)(=O)C2)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


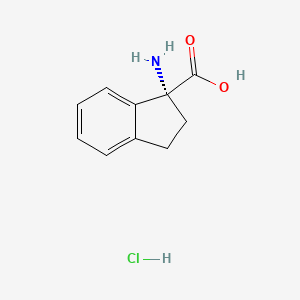
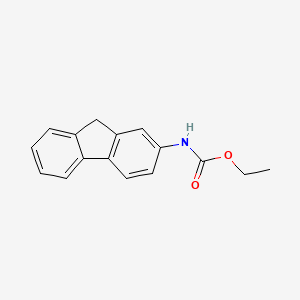
![Tert-butyl 1'-(4-methoxybenzyl)-2'-oxospiro[azetidine-3,3'-indoline]-1-carboxylate](/img/structure/B13136542.png)
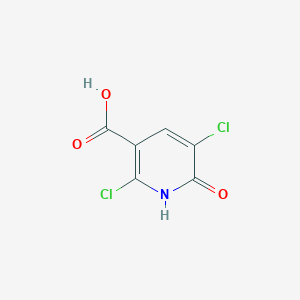
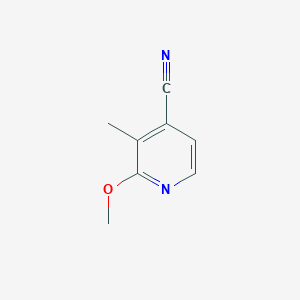
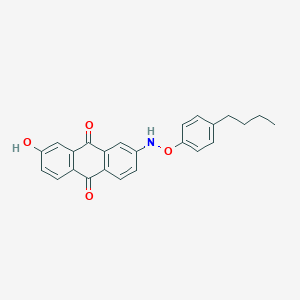
![7-{[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}oxan-2-yl]oxy}-5-hydroxy-2-(4-hydroxyphenyl)-3-{[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}-4H-chromen-4-one](/img/structure/B13136551.png)
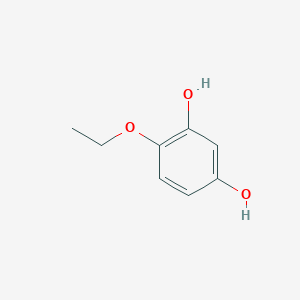
![[3,3'-Bipyridin]-5-amine, 5'-methoxy-N-(2-naphthalenylmethyl)-](/img/structure/B13136565.png)
